molecular formula C18H21NO B4187919 3-methyl-N-(1-phenylbutan-2-yl)benzamide

3-methyl-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4187919
M. Wt: 267.4 g/mol
InChI Key: DPUHLSJUSLJJKJ-UHFFFAOYSA-N
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Description

3-Methyl-N-(1-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 1-phenylbutan-2-yl amine moiety.

The 1-phenylbutan-2-yl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and receptor binding in bioactive analogs. Notably, structurally similar benzamides have been explored as dopamine receptor agonists (e.g., ABT-670 for erectile dysfunction) and directing groups in metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name

3-methyl-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-17(13-15-9-5-4-6-10-15)19-18(20)16-11-7-8-14(2)12-16/h4-12,17H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUHLSJUSLJJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzylpropyl Intermediate: The initial step involves the alkylation of benzyl chloride with propylamine to form N-(1-benzylpropyl)amine.

    Amidation Reaction: The intermediate N-(1-benzylpropyl)amine is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated benzamides, nitrobenzamides

Scientific Research Applications

3-methyl-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Pharmacological Activity Comparisons

  • ABT-670 vs. 3-Methyl-N-(1-phenylbutan-2-yl)benzamide :
    ABT-670, a dopamine D4 agonist, shares the 3-methylbenzamide core but incorporates a bicyclic pyridine-oxy group instead of the 1-phenylbutan-2-yl chain. This modification enhances oral bioavailability and receptor specificity, enabling clinical use for erectile dysfunction . The 1-phenylbutan-2-yl analog may exhibit reduced bioavailability due to higher lipophilicity but could offer improved CNS penetration.

  • Differences in substituents likely alter receptor affinity and side-effect profiles .

Physicochemical Properties

  • Solubility and Melting Points :
    • Rip-B : Melting point = 90°C; dimethoxyphenyl group increases polarity and crystalline stability .
    • ABT-670 : Designed for oral bioavailability, likely with balanced logP and solubility .
    • Target Compound : Predicted higher logP (due to phenylbutan-2-yl) and lower aqueous solubility compared to hydroxylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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